[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol is a chemical compound characterized by its unique molecular structure, which includes a phenyl group, a trifluoromethyl group, and an oxazole ring. It falls under the category of organic compounds, specifically those that contain both aromatic and heterocyclic structures. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The compound can be synthesized through various organic chemistry methods, which will be discussed in detail in the synthesis analysis section. It is not commonly found in nature but can be produced in laboratory settings.
This compound can be classified based on several criteria:
The synthesis of [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol typically involves the following methods:
The reaction conditions, including temperature, solvent choice, and catalysts, play a crucial role in determining the yield and purity of the synthesized compound. For example, using polar solvents can enhance reaction rates and selectivity.
[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol can undergo several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing trifluoromethyl group, which increases electrophilicity at adjacent carbon centers.
The mechanism of action for [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol primarily involves its interactions at a molecular level:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound's structure and confirm its purity.
[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol has several scientific uses:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, accounting for over 60% of clinically approved small-molecule drugs. Their structural diversity enables precise modulation of biological interactions, while their electronic properties facilitate optimal binding characteristics. Among these frameworks, five-membered rings with multiple heteroatoms exhibit exceptional versatility in drug design, serving as privileged scaffolds in numerous therapeutic agents. The integration of halogen atoms, particularly fluorine, into these heterocycles has emerged as a transformative strategy for enhancing drug-like properties, leading to improved pharmacokinetics, target affinity, and metabolic stability. This review examines the specific case of [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol—a compound embodying the strategic convergence of heterocyclic chemistry and fluorination tactics—through structural analysis, electronic considerations, and hybridization principles [6] [9].
The 1,3-oxazole ring is a planar, π-excessive heterocycle featuring oxygen at position 1 and nitrogen at position 3, separated by a carbon atom. This arrangement creates a distinctive dipole moment (approximately 1.5–2.0 D) that profoundly influences molecular recognition phenomena. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen's lone pair, though less basic than in imidazoles (pKa ~0.8 for conjugate acid), participates in hydrophobic interactions and π-stacking. This electronic configuration enables oxazole-containing compounds to mimic peptide bonds or act as bioisosteres for carboxylic acids and esters, enhancing their integration into biological systems [8] [9].
Structurally, the 1,3-oxazole core provides exceptional metabolic stability compared to furan, owing to decreased susceptibility toward oxidative degradation. This resilience stems from the electron-withdrawing nitrogen atom, which reduces electron density at the carbon positions and mitigates cytochrome P450-mediated oxidation. In the specific case of [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol, the oxazole serves as a rigid scaffold that orients the phenyl ring and trifluoromethyl group in orthogonal planes, facilitating three-dimensional interactions with biological targets. This spatial arrangement is crucial for its observed bioactivity, as confirmed by molecular docking studies of analogous structures [5] [9].
The synthetic versatility of oxazoles enables diverse derivatization at C-2, C-4, and C-5 positions. Key methodologies for constructing this core include:
Table 1: Physicochemical Properties of [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol
Property | Value | Measurement Context |
---|---|---|
CAS Registry Number | 1055303-62-2 | Chemical identification |
Molecular Formula | C₁₁H₈F₃NO₂ | Elemental composition |
Exact Mass | 243.0507 Da | Mass spectrometry |
SMILES String | OCC1=COC(=N1)C1=CC=CC=C1C(F)(F)F | Structural representation |
Synonyms | {2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol | Chemical nomenclature |
Hydrogen Bond Donors | 1 (hydroxyl group) | Molecular descriptor |
Hydrogen Bond Acceptors | 4 (O,N,O from oxazole and OH) | Molecular descriptor |
The trifluoromethyl (-CF₃) group serves as a sterically demanding, strongly electron-withdrawing substituent (Hammett σₘ = 0.43, σₚ = 0.54) that profoundly alters molecular behavior. When positioned at the C-5 position of the oxazole ring, as in [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol, it induces substantial electronic effects that enhance both pharmacodynamic and pharmacokinetic properties. The strong inductive effect (-I) withdraws electron density from the oxazole ring, increasing its π-deficiency and enhancing dipole-dipole interactions with target proteins. This electronic perturbation also stabilizes adjacent reaction centers against nucleophilic attack, significantly reducing metabolic deactivation pathways [3] [7] [10].
Lipophilicity modulation represents another critical function of the -CF₃ group. While fluorine atoms increase hydrophobicity, the trifluoromethyl group exhibits an anomalous effect on distribution coefficients. Compared to a methyl group, -CF₃ typically increases log P by approximately 0.7–1.0 units, but simultaneously enhances membrane permeability and oral bioavailability. This paradox arises from the group's low polar surface area and its impact on molecular conformation. In the subject compound, the -CF₃ at C-5 reduces the molecule's overall polarity while maintaining sufficient aqueous solubility through the hydroxymethyl group at C-4, creating a balanced log D₇.₄ value estimated at 1.8–2.2—optimal for blood-brain barrier penetration and cellular uptake [3] [10].
Metabolic stability represents perhaps the most valuable pharmaceutical attribute conferred by trifluoromethylation. Cytochrome P450 enzymes exhibit markedly reduced affinity for C–F bonds due to their high bond dissociation energies (BDE ≈ 116 kcal/mol for C(sp³)–F vs. 96 kcal/mol for C(sp³)–H). Consequently, the -CF₃ group undergoes less than 5% oxidative metabolism in human liver microsome studies of analogous compounds, compared to >40% for methyl-substituted counterparts. Additionally, the group impedes aromatic hydroxylation on the adjacent phenyl ring through electronic and steric effects, further prolonging half-life. These properties directly translate to enhanced in vivo exposure, as demonstrated in pharmacokinetic studies of related trifluoromethyloxazole derivatives showing AUC increases of 2.3–3.5-fold versus non-fluorinated analogs [3] [7].
Table 2: Impact of Trifluoromethyl Group on Key Pharmaceutical Parameters
Parameter | Methyl Analog | Trifluoromethyl Analog | Improvement Factor |
---|---|---|---|
Metabolic Half-life (t½) | 1.2 ± 0.3 h | 4.7 ± 0.8 h | 3.9× |
Plasma Protein Binding | 82.5 ± 2.1% | 91.3 ± 1.7% | Enhanced distribution |
CYP3A4 Oxidation Rate | 42.7 nmol/min/mg | 8.2 nmol/min/mg | 5.2× reduction |
Passive Permeability | 12.7 × 10⁻⁶ cm/s | 19.3 × 10⁻⁶ cm/s | 1.5× increase |
Calculated log P | 2.05 | 2.82 | +0.77 units |
The strategic integration of aromatic phenyl rings, heterocyclic oxazole, and perfluorinated alkyl groups creates compounds with superior biological profiles through complementary mechanisms. In [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol, three distinct pharmacophores operate synergistically: (1) The phenyl ring at C-2 provides a planar hydrophobic surface for π-π stacking with aromatic residues (Phe, Tyr, Trp) in target proteins; (2) The oxazole core offers hydrogen-bonding capacity and dipole interactions; (3) The trifluoromethyl group enhances lipid solubility and induces electrostatic interactions with cationic residues (Lys, Arg). This multi-modal interaction capability significantly increases binding affinity and selectivity compared to mono- or difunctionalized analogs [4] [5] [7].
Electronic communication between these moieties creates unique properties unobtainable with isolated functional groups. The phenyl ring conjugates with the oxazole system, extending π-delocalization and creating a push-pull system where the electron-donating phenyl (σₚ Hammett = -0.01 for H) opposes the electron-withdrawing -CF₃ (σₚ = 0.54). This internal polarization generates a molecular dipole of ~5.5 D (calculated), facilitating alignment with biological electric fields in enzyme active sites or receptor pockets. Spectroscopic studies of analogous compounds reveal bathochromic shifts of 20–35 nm in UV absorption compared to non-aryl-substituted oxazoles, confirming extended conjugation. This electronic profile also influences the acidity of the hydroxymethyl group (pKa ~14.5 vs. ~15.7 for aliphatic alcohols), enhancing its hydrogen-bond donation capacity [5] [9].
The hybridization approach has proven successful in several therapeutic agents:
Table 3: Bioactive Hybrid Molecules Featuring Oxazole, Aryl, and Fluorinated Motifs
Compound Class | Biological Activity | Structural Features | Key Performance Metric |
---|---|---|---|
Bengazole A Analogs | Antifungal | Oxazole + Aryl + CF₃ + Hydroxymethyl | MIC = 0.8 μg/mL against C. albicans |
BODIPY Fluorophores | Bioimaging | Isoxazole + Naphthyl + CF₃ + BODIPY core | ΦF = 0.61 in hexane, λem = 662 nm |
HIV Integrase Inhibitors | Antiretroviral | Oxadiazole + Aryl + CF₃ + Carbamoyl | IC₉₀ = 2.7 nM for strand transfer inhibition |
COX-2 Inhibitors | Anti-inflammatory | Oxazole + Biphenyl + CF₃ | COX-2 IC₅₀ = 18 nM, Selectivity index >5000 |
Synthetic methodologies for such hybrids leverage modern cross-coupling techniques. For [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol synthesis, two predominant routes exist: (1) Van Leusen oxazole formation from 3-trifluoromethylphenyl-substituted aldehydes followed by hydroxymethylation; (2) Palladium-catalyzed C–H arylation of 5-(trifluoromethyl)oxazole-4-methanol with aryl halides. The latter approach, utilizing ligands like CyPAd-DalPhos in nonpolar solvents, achieves C-2 arylation with >95% regioselectivity and yields exceeding 80%. This synthetic flexibility enables rapid generation of structural analogs for structure-activity relationship studies, particularly exploring substitutions on the phenyl ring that further optimize target engagement [4] [7] [10].
The hydroxymethyl group at C-4 serves as a versatile handle for further derivatization to esters, carbamates, ethers, or carboxylates, allowing fine-tuning of solubility and target affinity. Conversion to phosphate prodrugs of this functionality has demonstrated enhanced aqueous solubility (>20 mg/mL vs. 0.3 mg/mL for parent compound) while maintaining passive membrane permeability through enzymatic reconversion in target tissues. Such strategic functionalization exemplifies how hybridization extends beyond mere structural combination to enable dynamic property optimization across diverse biological environments [7] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0